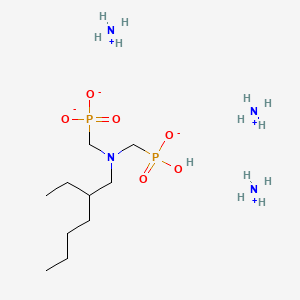
Triammonium hydrogen (((2-ethylhexyl)imino)bis(methylene))diphosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Triammonium hydrogen (((2-ethylhexyl)imino)bis(methylene))diphosphonate is a chemical compound with the molecular formula C10H22NO6P2.3H4N and a molecular weight of 368.35 g/mol . This compound is known for its unique structure, which includes a diphosphonate group bonded to an imino group and an ethylhexyl chain. It is often used in various scientific and industrial applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Triammonium hydrogen (((2-ethylhexyl)imino)bis(methylene))diphosphonate typically involves the reaction of phosphonic acid derivatives with amines. One common method includes the reaction of (((2-ethylhexyl)imino)bis(methylene))bisphosphonic acid with ammonium hydroxide under controlled conditions to yield the triammonium salt .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions in controlled environments to ensure purity and yield. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its desired form .
化学反应分析
Types of Reactions
Triammonium hydrogen (((2-ethylhexyl)imino)bis(methylene))diphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of phosphorus.
Reduction: It can be reduced using suitable reducing agents to yield lower oxidation state products.
Substitution: The imino and phosphonate groups can participate in substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce phosphine compounds .
科学研究应用
Triammonium hydrogen (((2-ethylhexyl)imino)bis(methylene))diphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a catalyst in certain chemical processes.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
作用机制
The mechanism of action of Triammonium hydrogen (((2-ethylhexyl)imino)bis(methylene))diphosphonate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its application and the nature of the target molecules .
相似化合物的比较
Similar Compounds
Tetrapotassium (((2-ethylhexyl)imino)bis(methylene))diphosphonate: Similar in structure but differs in the cation used.
(((2-ethylhexyl)imino)bis(methylene))bisphosphonic acid: The parent acid form of the compound.
Uniqueness
Triammonium hydrogen (((2-ethylhexyl)imino)bis(methylene))diphosphonate is unique due to its specific ammonium salt form, which imparts distinct solubility and reactivity characteristics compared to its analogs. This makes it particularly useful in applications where these properties are advantageous .
生物活性
Triammonium hydrogen (((2-ethylhexyl)imino)bis(methylene))diphosphonate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its diphosphonate structure, which is known for its ability to interact with biological systems. The presence of the 2-ethylhexyl group enhances its lipophilicity, potentially influencing its absorption and distribution in biological tissues.
-
Inhibition of Enzymatic Activity :
- The compound has been shown to inhibit specific enzymes involved in metabolic pathways, particularly those related to the mevalonate pathway. This pathway is crucial for cholesterol synthesis and other lipid biosynthetic processes. Inhibition of enzymes such as farnesyl pyrophosphate synthase (FPPS) has been documented, suggesting potential applications in treating diseases linked to dysregulated lipid metabolism .
-
Antithrombotic Effects :
- Research indicates that compounds within the bisphosphonate family may exhibit antithrombotic properties. These effects are significant in managing conditions such as unstable angina and thromboembolic events . The mechanism likely involves modulation of platelet aggregation and coagulation pathways.
- Immunosuppressive Activity :
Research Findings
Recent studies have provided insights into the biological activity of this compound:
- Case Study 1 : A study investigating the effects of bisphosphonates on human cells demonstrated that the compound significantly reduced IL-2 production in activated T-cells, indicating a strong immunosuppressive effect . This was quantified using ELISA assays to measure cytokine levels.
- Case Study 2 : Another research effort focused on the antithrombotic potential of related compounds. In vitro assays showed that treatment with this compound resulted in a marked decrease in platelet aggregation when exposed to thrombin .
Table 1: Biological Activities of this compound
属性
CAS 编号 |
94107-83-2 |
|---|---|
分子式 |
C10H34N4O6P2 |
分子量 |
368.35 g/mol |
IUPAC 名称 |
triazanium;[2-ethylhexyl(phosphonatomethyl)amino]methyl-hydroxyphosphinate |
InChI |
InChI=1S/C10H25NO6P2.3H3N/c1-3-5-6-10(4-2)7-11(8-18(12,13)14)9-19(15,16)17;;;/h10H,3-9H2,1-2H3,(H2,12,13,14)(H2,15,16,17);3*1H3 |
InChI 键 |
UUJVLNGOXOLLOQ-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(CC)CN(CP(=O)(O)[O-])CP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















